molecular formula C17H14O6 B1674318 Ladanein CAS No. 10176-71-3

Ladanein

Cat. No.: B1674318
CAS No.: 10176-71-3
M. Wt: 314.29 g/mol
InChI Key: UUQJTIHOVGMQIH-UHFFFAOYSA-N
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Description

Ladanein is a naturally occurring flavone, specifically a 5,6,7-trihydroxylated flavone, extracted from the dried leaves of Marrubium peregrinum L. This compound has garnered significant attention due to its potent antiviral properties, particularly against enveloped viruses such as hepatitis C virus (HCV) and human immunodeficiency virus (HIV) .

Mechanism of Action

Ladanein, a 5,6,7-trihydroxylated flavone, is a potent antiviral compound that has been shown to be active against a broad spectrum of enveloped viruses .

Target of Action

this compound primarily targets enveloped virus particles, including Hepatitis C Virus (HCV), Human Immunodeficiency Virus (HIV), and Vesicular Stomatitis Virus . These viruses are significant global health concerns, affecting millions of people worldwide .

Mode of Action

The mode of action of this compound involves the coordination of Iron (III) and pH, which are critical for the bioactivation steps triggering host cell entry inhibition . This interaction with Iron (III) and pH is a key parameter that might favor both the bioactivation of the flavone and the consequent inhibition of host cell entry .

Biochemical Pathways

It is known that the coordination properties of this compound with iron (iii) are crucial for its antiviral activity

Pharmacokinetics

this compound’s pharmacokinetic properties and half-life time need to be improved for possible therapeutic applications . The complexation properties of this compound with Iron (III) and Magnesium (II) have been studied to evaluate its ability to bind biologically relevant and redox-inert ions . This binding is found to be crucial for the firm binding of Magnesium (II), which significantly improves the physico-chemical (solubility) and the pharmacokinetic properties (clearance, plasmatic concentration) of this compound .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of host cell entry by enveloped viruses . This results in potent antiviral activities, making this compound an effective antiviral agent .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors such as pH and the presence of certain ions . For instance, the coordination of this compound with Iron (III) is influenced by pH, which is a key parameter for the bioactivation of the flavone .

Preparation Methods

Ladanein can be synthesized through a practical and economical high-yielding six-step sequence. The synthesis starts from 2,6-dimethoxyquinone and involves steps such as reductive acetylation, Fries rearrangement, and Baker-Venkataraman rearrangement. This method has been optimized to achieve a 51% overall yield without the use of chromatographic columns

Chemical Reactions Analysis

Ladanein undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.

    Substitution: Methoxy groups in this compound can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Ladanein is similar to other flavones such as baicalein, oroxylin A, scutellarein, and nornepetin. These compounds share the 5,6,7-trihydroxylated substitution pattern on cycle A and exhibit potent antiviral activities. this compound is unique due to its specific substitution pattern and its ability to form stable complexes with metal ions, enhancing its antiviral efficacy .

Properties

IUPAC Name

5,6-dihydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O6/c1-21-10-5-3-9(4-6-10)12-7-11(18)15-13(23-12)8-14(22-2)16(19)17(15)20/h3-8,19-20H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQJTIHOVGMQIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00144175
Record name 4H-1-Benzopyran-4-one, 5,6-dihydroxy-7-methoxy-2-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00144175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10176-71-3
Record name 4H-1-Benzopyran-4-one, 5,6-dihydroxy-7-methoxy-2-(4-methoxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010176713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1-Benzopyran-4-one, 5,6-dihydroxy-7-methoxy-2-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00144175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary antiviral mechanism of action of Ladanein?

A1: this compound exhibits potent antiviral activity primarily by inhibiting the entry of enveloped viruses into host cells. [, ] This inhibition targets a post-attachment step, meaning it acts after the virus has bound to the host cell surface but before it gains entry. []

Q2: Against which viruses has this compound demonstrated activity?

A2: Research indicates this compound displays a broad spectrum of antiviral activity against enveloped viruses. This includes, but is not limited to, Hepatitis C Virus (HCV), Human Immunodeficiency Virus (HIV), and Vesicular Stomatitis Virus (VSV). [, ] Notably, it shows efficacy against all major HCV genotypes, including a variant resistant to a known entry inhibitor targeting the scavenger receptor class B type I. []

Q3: What role does Iron (Fe(III)) play in the antiviral activity of this compound?

A3: Iron (Fe(III)) coordination appears crucial for the bioactivation of this compound, a step believed to be essential for its antiviral effect. [] The pH of the environment also significantly impacts this process. [, ] Studies suggest that both Fe(III) complexation and specific pH conditions are necessary for this compound to effectively inhibit viral entry into host cells. []

Q4: What is this compound, and what is its molecular formula and weight?

A4: this compound, also known as 5,6-dihydroxy-7,4'-dimethoxyflavone, is a naturally occurring flavone found in various plants, including Marrubium vulgare (Horehound). [, ] Its molecular formula is C17H14O6, and its molecular weight is 314.28 g/mol.

Q5: How is the structure of this compound typically elucidated?

A5: The structure of this compound is commonly determined using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). [, , ] Ultraviolet-visible (UV-Vis) spectroscopy may also be employed to provide further structural insights. [, ]

Q6: What is the impact of structural modifications on this compound's activity?

A6: Studies investigating structure-activity relationships have revealed that the presence of electron-withdrawing groups, particularly in the para position of the B cycle, significantly enhances this compound's antiviral activity against HCV. [] This suggests that modifications to the flavone core structure can modulate its potency and potentially its selectivity against different viruses.

Q7: What is known about the stability of this compound?

A7: While detailed stability data for this compound under various conditions requires further investigation, preliminary research highlights the potential for degradation. [] To improve stability and potentially enhance its bioavailability, developing specific formulation strategies is crucial. [, ]

Q8: Are there any ongoing efforts to enhance this compound's delivery and target specific tissues?

A8: While research on targeted drug delivery strategies for this compound is limited, exploring options like nanoformulations or prodrug approaches could potentially enhance its therapeutic efficacy and minimize off-target effects. []

Q9: What is known about the pharmacokinetics (PK) of this compound?

A9: Research on the absorption, distribution, metabolism, and excretion (ADME) of this compound is currently limited. [] Understanding these pharmacokinetic parameters is crucial for determining appropriate dosage regimens and predicting its efficacy in vivo.

Q10: What about the safety profile and potential toxicity of this compound?

A10: While this compound is a natural product, comprehensive toxicity studies are essential to establish its safety profile for therapeutic use. [] Investigating potential adverse effects, particularly with long-term administration, remains a priority.

Q11: What in vitro models have been used to study this compound's antiviral activity?

A11: Researchers have employed various in vitro models, including HCV replicons, infectious HCV assays, and cell-based assays using hepatoma cell lines and primary human hepatocytes, to investigate the antiviral effects of this compound. [] These models provide valuable insights into its mechanism of action and potency against HCV.

Q12: Are there any reported in vivo studies using this compound?

A12: Studies have demonstrated the oral bioavailability of this compound in mice. [] Further in vivo studies using appropriate animal models are necessary to validate its efficacy, determine optimal dosages, and assess its safety profile. []

Q13: What are potential future directions for research on this compound?

A13: Future research should focus on:

    Q14: What are the potential applications of this compound beyond antiviral therapy?

    A14: Beyond its antiviral activity, this compound has demonstrated potential in other areas:

    • Antioxidant: It exhibits potent antioxidant activity, suggesting potential applications in preventing oxidative stress-related diseases. [, ]
    • Anti-inflammatory: Some studies indicate this compound possesses anti-inflammatory properties, which could be beneficial in managing inflammatory conditions. [, ]
    • Anticancer: Preliminary research suggests this compound might have antitumor activity, warranting further investigation into its potential as an anticancer agent. []

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